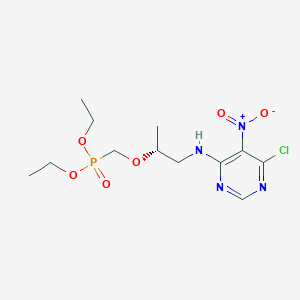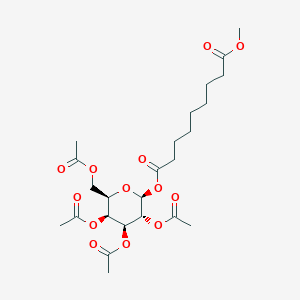![molecular formula C4H5N7O4S-2 B11826787 2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate](/img/structure/B11826787.png)
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate is a heterocyclic compound that belongs to the class of triazolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Another approach includes the diazotization-nitrification method or direct nitration reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired product.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which may have distinct biological activities and applications.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit topoisomerase I, leading to DNA damage and inhibition of cancer cell proliferation . The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate can be compared with other similar compounds such as:
1,2,4-triazolopyrimidines: These compounds share a similar core structure and exhibit various biological activities.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds have been studied for their anticancer and other therapeutic properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have shown antimicrobial and other biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various scientific fields.
Propiedades
Fórmula molecular |
C4H5N7O4S-2 |
|---|---|
Peso molecular |
247.20 g/mol |
Nombre IUPAC |
2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate |
InChI |
InChI=1S/C4H5N7.H2O4S/c5-2-1-3(10-11-9-1)8-4(6)7-2;1-5(2,3)4/h(H5,5,6,7,8,9,10,11);(H2,1,2,3,4)/p-2 |
Clave InChI |
WLQDKQQCJXLDGN-UHFFFAOYSA-L |
SMILES canónico |
C12=NNN=C1N=C(N=C2N)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


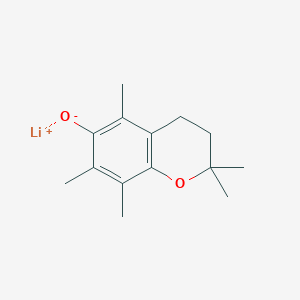
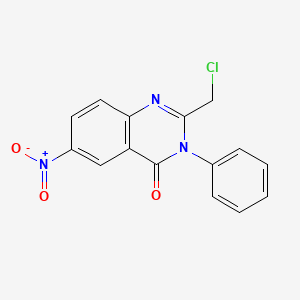



![(6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one](/img/structure/B11826722.png)
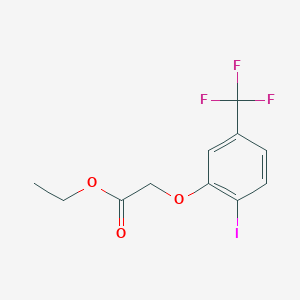
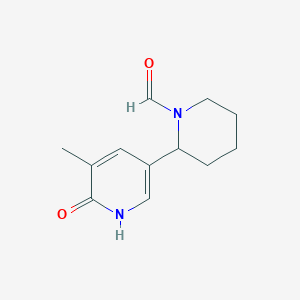
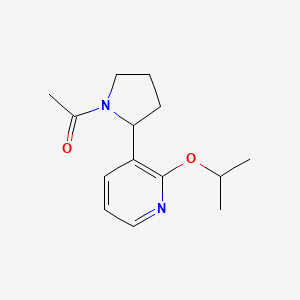
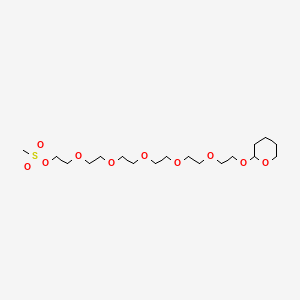
![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)
